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molecular formula C11H13FO2 B2592364 2-(4-Fluorophenyl)-3-methylbutanoic acid CAS No. 51632-33-8

2-(4-Fluorophenyl)-3-methylbutanoic acid

Cat. No. B2592364
M. Wt: 196.221
InChI Key: YBQLHBYGMUXCEW-UHFFFAOYSA-N
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Patent
US05120759

Procedure details

A solution of 63.0 g (0.52 mol) of [R]-(+)-1-phenylethylamine in 800 ml of acetonitrile was added with stirring to a solution of 204.1 g (1.04 mol) of rac. 2-(p-fluorophenyl)-3-methylbutyric acid in 1200 ml of acetonitrile. After 1 hour the crystalline precipitate was filtered off, washed with 300 ml of acetonitrile and dried overnight under reduced pressure at 50°. After repeated recrystallization from ethanol, the corresponding salt was obtained as colorless crystals, m.p. 209°-210°. The salt was suspended in ether and treated with 3N hydrochloric acid to pH 1. The ethereal solution was washed with water, dried and evaporated under reduced pressure, yielding [R]-(-)-2-(p-fluorophenyl)-3-methylbutyric acid, m.p. 56°-57°; [α]D20 =-48.4° (c=1, methanol).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
204.1 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1([C@H](N)C)C=CC=CC=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1.Cl>C(#N)C.CCOCC>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C@@H:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
204.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C(C)C
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 hour the crystalline precipitate was filtered off
Duration
1 h
WASH
Type
WASH
Details
washed with 300 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
dried overnight under reduced pressure at 50°
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
the corresponding salt was obtained as colorless crystals, m.p. 209°-210°
WASH
Type
WASH
Details
The ethereal solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)[C@H](C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05120759

Procedure details

A solution of 63.0 g (0.52 mol) of [R]-(+)-1-phenylethylamine in 800 ml of acetonitrile was added with stirring to a solution of 204.1 g (1.04 mol) of rac. 2-(p-fluorophenyl)-3-methylbutyric acid in 1200 ml of acetonitrile. After 1 hour the crystalline precipitate was filtered off, washed with 300 ml of acetonitrile and dried overnight under reduced pressure at 50°. After repeated recrystallization from ethanol, the corresponding salt was obtained as colorless crystals, m.p. 209°-210°. The salt was suspended in ether and treated with 3N hydrochloric acid to pH 1. The ethereal solution was washed with water, dried and evaporated under reduced pressure, yielding [R]-(-)-2-(p-fluorophenyl)-3-methylbutyric acid, m.p. 56°-57°; [α]D20 =-48.4° (c=1, methanol).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
204.1 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1([C@H](N)C)C=CC=CC=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1.Cl>C(#N)C.CCOCC>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C@@H:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
204.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C(C)C
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 hour the crystalline precipitate was filtered off
Duration
1 h
WASH
Type
WASH
Details
washed with 300 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
dried overnight under reduced pressure at 50°
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
the corresponding salt was obtained as colorless crystals, m.p. 209°-210°
WASH
Type
WASH
Details
The ethereal solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)[C@H](C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05120759

Procedure details

A solution of 63.0 g (0.52 mol) of [R]-(+)-1-phenylethylamine in 800 ml of acetonitrile was added with stirring to a solution of 204.1 g (1.04 mol) of rac. 2-(p-fluorophenyl)-3-methylbutyric acid in 1200 ml of acetonitrile. After 1 hour the crystalline precipitate was filtered off, washed with 300 ml of acetonitrile and dried overnight under reduced pressure at 50°. After repeated recrystallization from ethanol, the corresponding salt was obtained as colorless crystals, m.p. 209°-210°. The salt was suspended in ether and treated with 3N hydrochloric acid to pH 1. The ethereal solution was washed with water, dried and evaporated under reduced pressure, yielding [R]-(-)-2-(p-fluorophenyl)-3-methylbutyric acid, m.p. 56°-57°; [α]D20 =-48.4° (c=1, methanol).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
204.1 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1([C@H](N)C)C=CC=CC=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1.Cl>C(#N)C.CCOCC>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C@@H:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
204.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C(C)C
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 hour the crystalline precipitate was filtered off
Duration
1 h
WASH
Type
WASH
Details
washed with 300 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
dried overnight under reduced pressure at 50°
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
the corresponding salt was obtained as colorless crystals, m.p. 209°-210°
WASH
Type
WASH
Details
The ethereal solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)[C@H](C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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